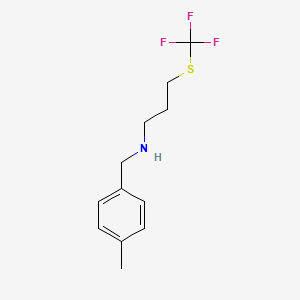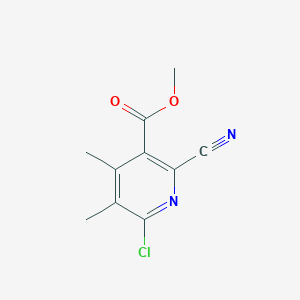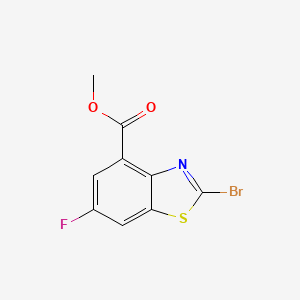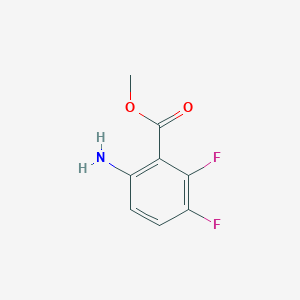
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate is a compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a tert-butyl group, a methyl group, and an aminomethyl group attached to a butanedioate backbone.
Méthodes De Préparation
The synthesis of 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be achieved through various synthetic routes. One common method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Industrial production methods often involve similar flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be compared with other similar compounds, such as:
tert-butyl acetate: Another tertiary butyl ester, but with different functional groups.
tert-butylamine: Contains a tert-butyl group and an amine group, but lacks the butanedioate backbone.
methyl tert-butyl ether: A compound with a tert-butyl group and an ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl (2S)-2-(aminomethyl)butanedioate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |
Clé InChI |
DKHLERZATMRGKB-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC(=O)OC)CN |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)




![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)
![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)

